4,4',4''-三氰基苯甲腈

描述

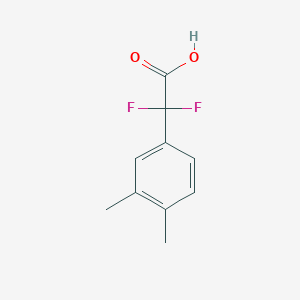

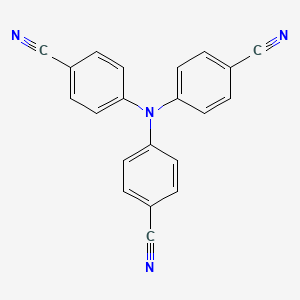

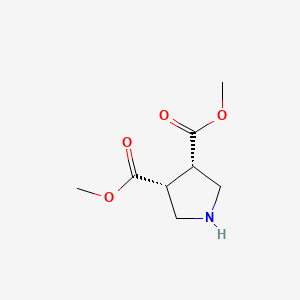

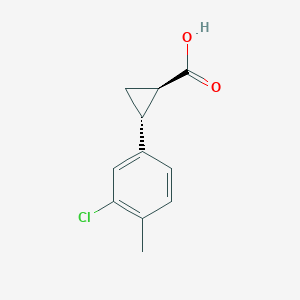

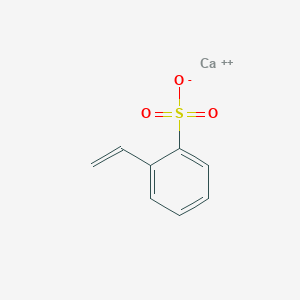

“4,4’,4’'-Nitrilotribenzonitrile” is a chemical compound with the molecular formula C21H12N4 . It has an average mass of 320.347 Da and a monoisotopic mass of 320.106201 Da .

Synthesis Analysis

The synthesis of “4,4’,4’'-Nitrilotribenzonitrile” involves several steps. One method involves the use of potassium carbonate in dimethyl sulfoxide at 140℃ for 96 hours under an inert atmosphere . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 110℃ for 12 hours .Molecular Structure Analysis

The molecular structure of “4,4’,4’'-Nitrilotribenzonitrile” is complex, with multiple aromatic rings and nitrile groups. The compound has a high degree of symmetry due to the three phenyl rings attached to a central nitrogen atom .Physical And Chemical Properties Analysis

“4,4’,4’'-Nitrilotribenzonitrile” has a density of 1.3±0.1 g/cm3 and a boiling point of 570.0±45.0 °C at 760 mmHg . It has a vapor pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 85.5±3.0 kJ/mol . The compound has a molar refractivity of 93.8±0.4 cm3 .科学研究应用

界面静电研究

涉及类似于 4,4',4''-三氰基苯甲腈的化合物(如 4-巯基苯甲腈)的研究已被用于研究电极/自组装单层 (SAM)/溶液界面的静电。这些化合物的振动斯塔克效应 (VSE) 有助于研究此类界面处的局部电场,这对于理解电化学反应和设计传感器或电化学器件至关重要(Schkolnik 等人,2012)。

拉曼光谱在化学分析中的应用

已使用拉曼光谱对类似于 4-氨基苯甲腈的化合物进行了研究,特别是与它们在银表面的吸附有关的研究。这些研究有助于理解分子相互作用和表面化学,这对于开发新材料和分析技术至关重要(Park 等人,1993)。

表面增强拉曼散射研究

已使用表面增强拉曼散射 (SERS) 检查了类似于 4-硝基苯甲腈的化合物在纳米颗粒上的吸附和反应性。这些研究对于理解催化过程和开发具有特定表面性质的先进材料非常重要(Muniz-Miranda 等人,2008)。

材料科学的热物理性质

与 4,4',4''-三氰基苯甲腈相关的硝基苯甲腈的热物理性质已得到广泛研究。这些性质对于材料科学至关重要,特别是在设计具有特定热特性的材料时(Jiménez 等人,2002)。

缓蚀

涉及苯甲腈衍生物的研究已在缓蚀领域显示出潜力。了解分子结构以及这些化合物如何与金属表面相互作用对于开发新的缓蚀剂至关重要(Chaouiki 等人,2018)。

氢化过程

与 4,4',4''-三氰基苯甲腈在结构上相似的硝基苯甲腈的氢化反应提供了对制药和化学制造中至关重要的化学过程的见解(Koprivova 和 Červený,2008)。

光谱学中的振动分析

与 4,4',4''-三氰基苯甲腈密切相关的类似于 4-氯-3-硝基苯甲腈的化合物的振动分析在光谱学中具有重要意义。这种分析有助于理解分子结构,并且在制药和材料科学等领域很有价值(Sert 等人,2013)。

抗癌研究

苯甲腈衍生物的研究已在抗癌治疗中显示出潜力。了解这些化合物的生物活性可以导致开发新的治疗剂(Pilon 等人,2020)。

材料科学中的光学性质

苯甲腈衍生物(例如 4-苯基苯甲腈)的等离子体聚合已被研究用于合成具有增强光学性质的薄膜。这对于开发用于电子和光子学的新材料至关重要(Zhao 等人,2006)。

作用机制

Target of Action

This compound is primarily used as a reagent in organic synthesis reactions

Mode of Action

It is known to be soluble in organic solvents such as acetonitrile and dimethyl sulfoxide, but insoluble in water . This solubility profile may influence its interactions with potential targets.

Pharmacokinetics

Given its chemical properties, including its solubility in organic solvents and insolubility in water , it is likely that these factors would significantly impact its bioavailability and pharmacokinetic profile.

Result of Action

As a reagent in organic synthesis, its primary role is likely in facilitating chemical reactions rather than exerting direct effects on cells or molecules .

Action Environment

The action of 4,4’,4’'-Nitrilotribenzonitrile is likely influenced by various environmental factors. For instance, its solubility in organic solvents and insolubility in water suggests that the presence and concentration of these solvents could impact its efficacy and stability . Additionally, as with many chemical reactions, factors such as temperature and pH could also play a role.

属性

IUPAC Name |

4-(4-cyano-N-(4-cyanophenyl)anilino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPCEBQPPGLTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4''-Nitrilotribenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)

![3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide](/img/structure/B3069745.png)